molecular formula C11H13N3 B11908158 N-Methyl-1-phenyl-1-(1H-pyrazol-4-yl)methanamine

N-Methyl-1-phenyl-1-(1H-pyrazol-4-yl)methanamine

Cat. No.: B11908158
M. Wt: 187.24 g/mol
InChI Key: QROAKOGFHAHSFO-UHFFFAOYSA-N
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Description

N-Methyl-1-phenyl-1-(1H-pyrazol-4-yl)methanamine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-phenyl-1-(1H-pyrazol-4-yl)methanamine typically involves the reaction of N-methylmethanamine with 1-phenyl-1H-pyrazole-4-carbaldehyde. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-phenyl-1-(1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the phenyl or pyrazole rings .

Scientific Research Applications

N-Methyl-1-phenyl-1-(1H-pyrazol-4-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-1-phenyl-1-(1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate
  • N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride
  • 1-(3-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride

Uniqueness

N-Methyl-1-phenyl-1-(1H-pyrazol-4-yl)methanamine is unique due to its specific substitution pattern on the pyrazole ring and the presence of the N-methyl group.

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

N-methyl-1-phenyl-1-(1H-pyrazol-4-yl)methanamine

InChI

InChI=1S/C11H13N3/c1-12-11(10-7-13-14-8-10)9-5-3-2-4-6-9/h2-8,11-12H,1H3,(H,13,14)

InChI Key

QROAKOGFHAHSFO-UHFFFAOYSA-N

Canonical SMILES

CNC(C1=CC=CC=C1)C2=CNN=C2

Origin of Product

United States

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